N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
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Overview
Description
N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a synthetic organic compound characterized by its complex structure, which includes pyridine rings and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through cyclization reactions.
Introduction of the Trifluoromethyl Group: This step can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Amide Bond Formation: The final step involves the formation of the amide bonds, which can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N2-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions and their biological implications.
Medicine
In medicinal chemistry, N2-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N2-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyridine rings facilitate interactions with aromatic residues in the target proteins. This compound can modulate the activity of its targets by inhibiting or activating specific pathways, depending on its binding mode and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N~2~-ethyl-N~6~-(2-pyridinylmethyl)-2,6-pyridinedicarboxamide: Lacks the trifluoromethyl group, which may result in different binding properties and reactivity.
N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-methyl-2,6-pyridinedicarboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical and biological properties.
Uniqueness
N~2~-ethyl-N~6~-(2-pyridinylmethyl)-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a therapeutic agent or industrial material.
Properties
IUPAC Name |
2-N-ethyl-6-N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-2-20-14(24)12-7-10(16(17,18)19)8-13(23-12)15(25)22-9-11-5-3-4-6-21-11/h3-8H,2,9H2,1H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDHEFYCIWOJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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